molecular formula C17H18ClN3O2 B2594169 Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-68-2

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2594169
CAS No.: 400086-68-2
M. Wt: 331.8
InChI Key: PAHKYFOJFPTOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound . It is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Metabolism and Biotransformation

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate and related compounds have been studied for their metabolism and biotransformation in various species including rats, monkeys, and humans. The metabolism pathways identified include N-dealkylation and the formation of a novel mercapturic acid adduct, suggesting a complex biotransformation process involving electrophilic intermediates (Zhang et al., 2000).

Structural Characterization and Properties

Structural characterization and properties of derivatives of this compound have been explored. Studies include the synthesis, characterization, and analysis of crystal structures and electronic properties, providing insights into the compound's potential interactions and stability (Şahin et al., 2012), (Georges et al., 1989).

Molecular Interaction Studies

Research into the molecular interactions of related compounds has been conducted, particularly focusing on their binding affinities and interactions with specific receptors. For example, studies have analyzed the antagonist activity for CB1 cannabinoid receptors, shedding light on the structural basis of receptor binding and antagonist activity (Shim et al., 2002).

Antiproliferative Activity

Derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, revealing potential as anticancer agents. The studies indicate the importance of structural modifications in enhancing biological activity (Mallesha et al., 2012).

Synthesis and Pharmacological Evaluation

Synthesis and pharmacological evaluation of novel derivatives targeting specific receptors have been conducted, highlighting the versatility and potential therapeutic applications of these compounds. This includes the development of compounds with potential antipsychotic, anticancer, and antimicrobial properties, as well as inhibitors for various enzymes and receptors (Raviña et al., 2000), (Katariya et al., 2021).

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-6-16(19-12-13)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKYFOJFPTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.